molecular formula C12H20ClNO B1413398 (2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride CAS No. 1807914-30-2

(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride

Cat. No.: B1413398
CAS No.: 1807914-30-2
M. Wt: 229.74 g/mol
InChI Key: QWEMOKYQXSTJBX-GQNCZFCYSA-N
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Description

(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenylpropyl group attached to an amino alcohol backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylpropylamine and a suitable aldehyde or ketone.

    Condensation Reaction: The primary step involves a condensation reaction between 2-phenylpropylamine and the chosen aldehyde or ketone to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.

    Hydrochloride Formation: Finally, the amino alcohol is treated with hydrochloric acid to form the hydrochloride salt of (2S)-2-[(2-phenylpropyl)amino]propan-1-ol.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino alcohol group.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamine: A related compound with a similar phenylpropyl structure.

    1-Phenylpropan-2-amine: Another compound with structural similarities.

Uniqueness

(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and alcohol functional groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-(2-phenylpropylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(8-13-11(2)9-14)12-6-4-3-5-7-12;/h3-7,10-11,13-14H,8-9H2,1-2H3;1H/t10?,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEMOKYQXSTJBX-GQNCZFCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)CO)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NCC(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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